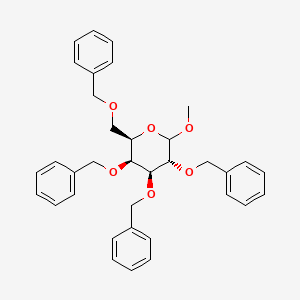
2,3,4,6-Tetra-O-bencil-D-galactopiranósido de metilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside has several applications in scientific research:
Mecanismo De Acción
Target of Action
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a trisaccharide that binds to the fluorescent chromophore . The primary target of this compound is the fluorescent chromophore, which is a part of many biochemical assays and detection systems.
Mode of Action
This compound interacts with its target, the fluorescent chromophore, by binding to it . This binding activity is strong, indicating a high affinity between the compound and the chromophore .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with the fluorescent chromophore. It has been shown to have strong binding activity, which can be used for the labeling of carbohydrates . This suggests that it may play a role in enhancing the visibility and detection of certain biochemical entities.
Análisis Bioquímico
Biochemical Properties
The role of Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside in biochemical reactions is significant. It is a trisaccharide that binds to the fluorescent chromophore . It has been shown to have strong binding activity and can be used for the labeling of carbohydrates
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside is typically synthesized from D-galactose. The synthesis involves the protection of hydroxyl groups with benzyl groups to form the tetra-O-benzyl derivative. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis of methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside on a larger scale would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield aldehydes, while reduction with NaBH4 can produce alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside: Similar in structure but derived from glucose instead of galactose.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzyl-protected sugar used in similar synthetic applications.
2,3,4,6-Tetra-O-benzyl-D-mannopyranose: A mannose derivative with similar protective groups.
Uniqueness
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside is unique due to its specific configuration and the presence of benzyl protective groups, which make it particularly useful in selective glycosylation reactions. Its structure allows for precise control over the synthesis of complex carbohydrates and glycomimetics .
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-KUTUMLQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1635046.png)










![4-Chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B1635101.png)


